Cas no 51926-66-0 (2-methoxy-4,6-dimethylbenzaldehyde)
2-methoxy-4,6-dimethylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 2-methoxy-4,6-dimethyl-
- 2-methoxy-4,6-dimethylbenzaldehyde
- CS-0153282
- 2,4-dimethyl-6-methoxybenzaldehyde
- BWNVZMDZAKVBFZ-UHFFFAOYSA-N
- SCHEMBL1225577
- DTXSID30530981
- 4,6-dimethyl-2-methoxybenzaldehyde
- AKOS022636795
- AS-43952
- MFCD22415104
- 51926-66-0
-
- MDL: MFCD22415104
- Inchi: 1S/C10H12O2/c1-7-4-8(2)9(6-11)10(5-7)12-3/h4-6H,1-3H3
- InChI Key: BWNVZMDZAKVBFZ-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(C)=CC(C)=C1C=O
Computed Properties
- Exact Mass: 164.08376
- Monoisotopic Mass: 164.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
2-methoxy-4,6-dimethylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012981-250mg |
2,4-Dimethyl-6-methoxybenzaldehyde |
51926-66-0 | 97% | 250mg |
$484.80 | 2023-09-01 | |
| Alichem | A010012981-500mg |
2,4-Dimethyl-6-methoxybenzaldehyde |
51926-66-0 | 97% | 500mg |
$831.30 | 2023-09-01 | |
| Alichem | A010012981-1g |
2,4-Dimethyl-6-methoxybenzaldehyde |
51926-66-0 | 97% | 1g |
$1549.60 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KB761-50mg |
2-methoxy-4,6-dimethylbenzaldehyde |
51926-66-0 | 95% | 50mg |
110.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KB761-200mg |
2-methoxy-4,6-dimethylbenzaldehyde |
51926-66-0 | 95% | 200mg |
249.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KB761-1g |
2-methoxy-4,6-dimethylbenzaldehyde |
51926-66-0 | 95% | 1g |
872.0CNY | 2021-07-15 | |
| abcr | AB481207-1 g |
2-Methoxy-4,6-dimethylbenzaldehyde, 95%; . |
51926-66-0 | 95% | 1g |
€188.50 | 2023-04-20 | |
| abcr | AB481207-5 g |
2-Methoxy-4,6-dimethylbenzaldehyde, 95%; . |
51926-66-0 | 95% | 5g |
€461.10 | 2023-04-20 | |
| abcr | AB481207-25 g |
2-Methoxy-4,6-dimethylbenzaldehyde, 95%; . |
51926-66-0 | 95% | 25g |
€1,354.00 | 2023-01-01 | |
| eNovation Chemicals LLC | Y1213309-10g |
2-Methoxy-4,6-dimethylbenzaldehyde |
51926-66-0 | 95% | 10g |
$800 | 2024-07-23 |
2-methoxy-4,6-dimethylbenzaldehyde Suppliers
2-methoxy-4,6-dimethylbenzaldehyde Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2-methoxy-4,6-dimethylbenzaldehyde
Benzaldehyde, 2-methoxy-4,6-dimethyl-
Benzaldehyde, 2-methoxy-4,6-dimethyl-benzaldehyde (CAS NO. 51926-66-0), is a substituted aromatic aldehyde that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to a class of benzaldehyde derivatives with unique structural features, including methoxy and methyl substituents at specific positions on the aromatic ring. The presence of these functional groups imparts distinct chemical and biological properties to Benzaldehyde, 2-methoxy-4,6-dimethyl-benzaldehyde, making it a subject of interest for both academic research and industrial applications.
Recent studies have highlighted the potential of 2-methoxy-4,6-dimethyl-benzaldehyde as a precursor in the synthesis of bioactive molecules. Its structure allows for various chemical transformations, including alkylation, acylation, and cross-coupling reactions, which are essential steps in drug discovery. The methoxy group at position 2, along with methyl groups at positions 4 and 6, creates a unique electronic environment on the benzaldehyde ring, influencing reactivity and selectivity during these transformations.
One of the most promising applications of Benzaldehyde, 2-methoxy-4,6-dimethyl-benzaldehyde lies in its role as an intermediate for the development of anticancer agents. Research published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent cytotoxicity against various cancer cell lines, including breast and colon cancer. The ability to tune the electronic properties of the aromatic ring through substitution patterns has enabled researchers to optimize the biological activity of these compounds.
Moreover, Benzaldehyde, 2-methoxy-4,6-dimethyl-benzaldehyde has been explored as a template for designing molecules with anti-inflammatory and antioxidant properties. A study in *Biorganic & Medicinal Chemistry* revealed that certain derivatives of this compound show significant inhibitory effects on inflammatory enzymes such as COX-2 and iNOS, suggesting their potential use in the treatment of inflammatory diseases.
From a synthetic perspective, Benzaldehyde, 2-methoxy-4,6-dimethyl-benzaldehyde can be efficiently prepared through multi-step synthesis routes. One common approach involves the alkylation of benzaldehyde precursors followed by methylation and oxidation steps to introduce the desired substituents. The availability of this compound as a commercial product (CAS NO. 51926-66-0) makes it accessible to researchers for various applications in chemical and pharmaceutical industries.
Looking ahead, the ongoing research into Benzaldehyde, 2-methoxy-4,6-dimethyl-benzaldehyde is expected to yield new insights into its biological activity and synthetic versatility. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development of novel drugs based on this compound, further solidifying its importance in the biomedical field.
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